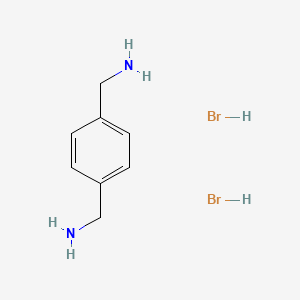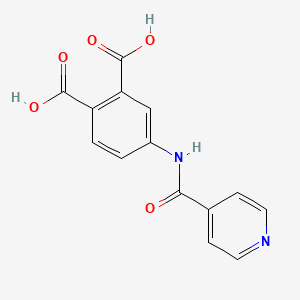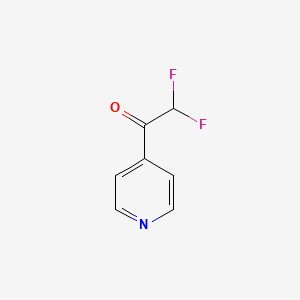
1-(4-Amino-6-chloropyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-6-chloro-3-pyridyl)ethanone is a chemical compound with the molecular formula C7H7ClN2O It is characterized by the presence of an amino group, a chloro group, and a pyridyl ring attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Amino-6-chloro-3-pyridyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-6-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Amino-6-chloro-3-pyridyl)ethanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-6-chloro-3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl ethanones.
Applications De Recherche Scientifique
1-(4-Amino-6-chloro-3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-6-chloro-3-pyridyl)ethanone involves its interaction with specific molecular targets. The amino and chloro groups on the pyridyl ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(4-Amino-3-chloropyridyl)ethanone
- 1-(4-Amino-6-bromo-3-pyridyl)ethanone
- 1-(4-Amino-6-fluoro-3-pyridyl)ethanone
Comparison: 1-(4-Amino-6-chloro-3-pyridyl)ethanone is unique due to the presence of both an amino and a chloro group on the pyridyl ring. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds. The chloro group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
1-(4-amino-6-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-3-10-7(8)2-6(5)9/h2-3H,1H3,(H2,9,10) |
Clé InChI |
KFEBXWYWHBDKMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)


![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)

